molecular formula C18H23NO5 B6353386 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1213988-63-6

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6353386
CAS No.: 1213988-63-6
M. Wt: 333.4 g/mol
InChI Key: CSQNWABXNXNZLV-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core, a carboxylic acid group at position 3, and a 2-methoxybenzoyl substituent at position 2. The compound (CAS: 2197502-05-7) is synthesized via acylation reactions, as evidenced by protocols involving benzoyl chloride derivatives . It is commercially available with 98% purity, indicating its relevance in pharmaceutical research .

The 2-methoxy group on the benzoyl ring may influence electronic and steric properties, impacting solubility and receptor interactions.

Properties

IUPAC Name

4-(2-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-12-7-9-18(10-8-12)19(14(11-24-18)17(21)22)16(20)13-5-3-4-6-15(13)23-2/h3-6,12,14H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQNWABXNXNZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Nucleophilic Substitution

Amino alcohol derivatives, such as 8-methyl-1-oxa-4-azaspiro[4.5]decane, are synthesized through intramolecular cyclization. For example, heating 4-amino-1-methylcyclohexanol with a dihaloalkane (e.g., 1,2-dibromoethane) in dimethylformamide (DMF) at 65°C for 24 hours yields the spirocyclic amine. Potassium carbonate acts as a base to deprotonate the amine, facilitating nucleophilic attack on the dihaloalkane.

Key Reaction Conditions

ParameterValue
SolventDMF
Temperature65°C
BaseK₂CO₃
Yield60–70%

Introduction of the 2-Methoxybenzoyl Group

Regioselective acylation at the spirocyclic amine’s nitrogen is critical. The 2-methoxybenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Acyl Chloride Coupling

2-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (85°C, 1 hour). The resultant 2-methoxybenzoyl chloride reacts with the spirocyclic amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Representative Protocol

  • Acyl Chloride Formation :

    • 2-Methoxybenzoic acid (10 mmol) + SOCl₂ (30 mL), 85°C, 1 hour.

    • Yield: >95%.

  • Amide Bond Formation :

    • Spirocyclic amine (10 mmol) + 2-methoxybenzoyl chloride (12 mmol) + Et₃N (15 mmol) in DCM, 0°C → RT, 12 hours.

    • Yield: 80–85%.

Carboxylic Acid Functionalization at Position 3

The carboxylic acid group is introduced via hydrolysis of a pre-installed nitrile or ester.

Nitrile Hydrolysis

A nitrile intermediate, 4-(2-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carbonitrile, undergoes acidic hydrolysis with concentrated HCl (6M, 100°C, 6 hours) to yield the carboxylic acid.

Optimization Insights

  • Solvent : Ethanol/water (3:1) improves solubility.

  • Yield : 75–80%.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Spirocyclization and Acylation

A streamlined approach combines spirocycle formation and acylation in a single pot. For instance, reacting 4-amino-1-methylcyclohexanol with 2-methoxybenzoyl chloride in the presence of 1,2-dibromoethane and K₂CO₃ at 70°C for 18 hours yields the target compound directly.

Advantages

  • Reduced purification steps.

  • Overall yield: 65–70%.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at the oxygen atom in the oxa ring is minimized by using bulky bases (e.g., DIPEA) and low temperatures (0°C).

Purification of Polar Intermediates

Reverse-phase HPLC or recrystallization from ethyl acetate/hexane mixtures isolates the carboxylic acid derivative effectively .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The spiro[4.5]decane scaffold is conserved across analogs, but substitutions at positions 4 (acyl group) and 8 (alkyl group) vary significantly:

Compound Name Substituent (Position 4) Substituent (Position 8) Molecular Weight Key References
4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-Methoxybenzoyl Methyl 337.80*
4-(3,4,5-Trimethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,4,5-Trimethoxybenzoyl Methyl 393.44
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Chlorobenzoyl Methyl 337.80
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl Methyl 343.32*
4-(3-Methylbenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-Methylbenzoyl Methyl 321.37
4-(2-Chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-Chloro-5-nitrobenzoyl Methyl 398.79

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects :
    • Electron-Donating Groups : Methoxy groups (e.g., 2-methoxy, 3,4,5-trimethoxy) increase lipophilicity and may enhance membrane permeability but reduce solubility .
    • Electron-Withdrawing Groups : Halogens (Cl, F) and nitro groups improve metabolic stability and binding affinity via hydrophobic or dipole interactions .

Pharmacological Implications

The carboxylic acid group at position 3 likely serves as a hydrogen bond donor, enhancing target engagement.

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., target compound) may exhibit lower aqueous solubility compared to halogenated analogs due to increased lipophilicity .
  • Acidity : The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, improving bioavailability .

Biological Activity

4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula C18H21NO4, this compound has been the subject of various studies focusing on its antitumor properties, among other therapeutic potentials.

Chemical Structure and Properties

The compound features a methoxybenzoyl group attached to a spirodecane framework that includes both oxo and azaspiro elements. This structural configuration is significant for its biological activity, particularly in medicinal chemistry.

Property Details
Molecular FormulaC18H21NO4
Molecular Weight303.37 g/mol
Structural FeaturesSpirocyclic, methoxybenzoyl group

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor activity against various cancer cell lines:

  • A549 (Lung Cancer)
  • MDA-MB-231 (Breast Cancer)
  • HeLa (Cervical Cancer)

The compound has demonstrated low IC50 values in these assays, suggesting strong potential as a therapeutic agent against cancer. For instance, related compounds have shown IC50 values in the nanomolar range, indicating potent cytotoxic effects.

Research into the mechanism of action of this compound suggests it may induce apoptosis in cancer cells through various pathways. Studies have indicated that compounds with similar structures can increase p53 expression and activate caspase pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, highlighting its unique biological profile:

Compound Name Structural Features Biological Activity
8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidLacks the methoxybenzoyl groupModerate antitumor activity
8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidContains naphthalene instead of methoxybenzoylPotent against specific cancer lines
8-Propyloxycarbonyl derivativesVarying alkyl chain substitutionsDifferent pharmacological profiles

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis Techniques : The synthesis typically involves multi-step organic methods to optimize yields and selectivity.
  • In Vitro Studies : Various in vitro assays have confirmed the cytotoxic effects against multiple cancer cell lines, with ongoing research aimed at elucidating specific pathways involved in its action.
  • Future Directions : Further exploration into modifications of the compound's structure could enhance its efficacy and selectivity against tumor cells while also investigating potential applications in treating bacterial infections and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with benzoyl precursors (e.g., 2-methoxybenzoyl chloride) and spirocyclic intermediates. Key steps include:

  • Coupling : Reacting a benzoyl chloride derivative with a spirocyclic amine intermediate under anhydrous conditions (e.g., THF, DCM) .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to ensure regioselectivity during cyclization .
  • Cyclization : Acid- or base-catalyzed ring closure to form the spirocyclic core .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm the spirocyclic structure and substituent positions (e.g., methoxybenzoyl and methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 363.3) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software resolves bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can synthetic yield be optimized for this spirocyclic compound?

  • Methodological Answer :

  • Reaction Optimization :
ParameterOptimization StrategyImpact on Yield
SolventUse polar aprotic solvents (e.g., DMF)↑ Cyclization efficiency
Temperature0–5°C for coupling; 80°C for cyclization↓ Side reactions
CatalystDMAP or pyridine for acyl transfer↑ Reaction rate
  • Scale-Up Considerations : Continuous flow reactors reduce decomposition risks during exothermic steps .

Q. What strategies address contradictions in biological activity data for related spirocyclic compounds?

  • Methodological Answer :

  • Data Reconciliation :
  • Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Structural Analog Comparison : Compare activity of 4-(2-methoxybenzoyl) derivatives with 3,5-difluorobenzoyl analogs to identify substituent-dependent trends .
  • Mechanistic Studies :
  • Molecular Docking : Use AutoDock Vina to predict binding to lipid metabolism enzymes (e.g., phospholipase A2) .
  • Enzyme Inhibition Assays : Measure IC50_{50} values under varied pH and cofactor conditions .

Q. How can crystallographic challenges (e.g., twinning) be resolved for structural analysis?

  • Methodological Answer :

  • Software Tools : SHELXL for refining twinned data via HKLF5 format; WinGX for visualizing and editing .hkl files .
  • Experimental Adjustments :
  • Crystal Growth : Use slow evaporation with mixed solvents (e.g., ethanol/water) to improve crystal quality .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) enhances weak diffraction signals .

Q. What are the understudied biological targets for this compound class?

  • Methodological Answer :

  • Target Prioritization :
  • Proteomic Screens : Use affinity chromatography with a biotinylated derivative to identify binding partners .
  • Gene Knockdown : CRISPR-Cas9 libraries to pinpoint genes modulating compound efficacy .
  • Pathway Analysis : RNA-seq of treated cells to map transcriptional changes in inflammation or apoptosis pathways .

Future Directions

  • Synthetic Chemistry : Develop enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Translational Research : Explore prodrug formulations (e.g., ester derivatives) to improve bioavailability .

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